molecular formula C19H25N3O3S B4048466 1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE

1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE

Cat. No.: B4048466
M. Wt: 375.5 g/mol
InChI Key: DHJFGHCLOQAWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a unique structure that includes a pyrazolo-thiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo-thiazepine core, followed by the introduction of the butan-2-yl and propan-2-yloxy phenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrazolo-thiazepine core.

    Substitution: Functional groups on the phenyl ring can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOLE
  • 1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H-THIAZOLE

Uniqueness

1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its pyrazolo-thiazepine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-butan-2-yl-4-(4-propan-2-yloxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-5-12(4)22-18-16(19(24)21-22)17(26-10-15(23)20-18)13-6-8-14(9-7-13)25-11(2)3/h6-9,11-12,17H,5,10H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJFGHCLOQAWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)OC(C)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 2
1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 3
1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 4
1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 5
1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Reactant of Route 6
1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE

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